Ecgonine-2-d methyl ester

Description

Contextualization of Ecgonine (B8798807) Methyl Ester within Tropane (B1204802) Alkaloid Research

Ecgonine methyl ester is a primary metabolite of cocaine, meaning it is one of the main substances formed in the body after cocaine has been processed. researchgate.net Its detection in biological samples, such as urine and blood, is a key indicator in forensic and clinical toxicology to confirm cocaine use. nih.govresearchgate.net The study of ecgonine methyl ester and its metabolic pathways provides crucial insights into the pharmacokinetics of cocaine. researchgate.netoup.com

Research into tropane alkaloids like ecgonine methyl ester is not limited to toxicology. Scientists also investigate these compounds to understand their biosynthesis in plants and to explore their potential for the development of new therapeutic agents. ontosight.aiup.ac.za The unique structure of the tropane ring is a subject of interest for synthetic chemists looking to create novel molecules with specific biological activities.

Significance of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.orgspectroinlets.com Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This "label" allows scientists to track the molecule through complex biological or chemical processes without significantly altering its chemical behavior. wikipedia.orgcreative-proteomics.com

One of the most common isotopes used for this purpose is deuterium (B1214612) (²H or D), a stable isotope of hydrogen. oup.com The introduction of deuterium into a molecule, a process known as deuteration, creates a compound that is chemically similar to its non-deuterated counterpart but can be distinguished by analytical instruments like mass spectrometers. spectroinlets.comnih.gov This distinction is fundamental to its application as an internal standard.

The use of deuterated internal standards is a cornerstone of modern analytical chemistry, particularly in quantitative analysis. gtfch.orgclearsynth.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. nih.govnih.gov Because the deuterated standard behaves almost identically to the target analyte during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the standard. nih.gov This allows for highly accurate and precise quantification of the analyte in the sample. clearsynth.com

Overview of Ecgonine-2-d Methyl Ester as a Research Tool

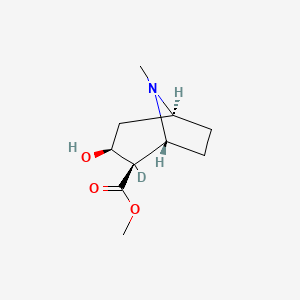

This compound is a deuterated form of ecgonine methyl ester, where a hydrogen atom at the second position of the ecgonine molecule is replaced by a deuterium atom. While the more commonly referenced deuterated analog in scientific literature is ecgonine methyl ester-d3 (where the three hydrogens of the N-methyl group are replaced by deuterium), the principle behind the use of this compound remains the same. sigmaaldrich.com

As a research tool, this compound serves primarily as an internal standard for the quantitative analysis of ecgonine methyl ester. gtfch.org Its application is crucial in forensic toxicology, clinical chemistry, and drug metabolism studies where the precise measurement of cocaine metabolites is necessary. nih.govoup.com The use of a deuterated standard like this compound enhances the reliability and accuracy of analytical methods used to detect and quantify ecgonine methyl ester in complex biological matrices. nih.govgtfch.org

The table below summarizes the key properties of this compound and its non-deuterated counterpart.

| Property | Ecgonine Methyl Ester | This compound |

| Chemical Formula | C₁₀H₁₇NO₃ nih.gov | C₁₀H₁₆DNO₃ nih.gov |

| Monoisotopic Mass | 199.12084340 Da nih.gov | 200.127122 Da |

| Primary Application | Analyte in toxicological screening nih.gov | Internal standard in quantitative analysis gtfch.org |

| Significance | Major metabolite of cocaine researchgate.net | Enables precise and accurate quantification of ecgonine methyl ester clearsynth.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

142796-68-7 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

200.25 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-2-deuterio-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i9D |

InChI Key |

QIQNNBXHAYSQRY-LVEKLEKZSA-N |

Isomeric SMILES |

[2H][C@]1([C@H]2CC[C@H](N2C)C[C@@H]1O)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Ecgonine Methyl Ester and Deuterated Analogues

Chemical Synthesis of Ecgonine (B8798807) Methyl Ester

The laboratory synthesis of ecgonine methyl ester has been approached through various routes, primarily aiming for efficient and stereocontrolled production. Key starting materials and methodologies have been developed to navigate the complexities of its tropane (B1204802) structure.

Approaches from 2-Carbomethoxytropinone (2-CMT)

A prevalent and historically significant method for synthesizing ecgonine methyl ester involves the reduction of 2-carbomethoxytropinone (2-CMT). google.comgoogle.com 2-CMT serves as a crucial intermediate due to its structural features that allow for the direct formation of the ecgonine skeleton. google.com The most common reduction method utilizes sodium amalgam in an acidic aqueous solution. google.comresearchgate.netmdma.ch This process, however, typically yields a mixture of diastereomers: (-)-ecgonine methyl ester (EME) and pseudoecgonine (B1221877) methyl ester (PEM). google.comresearchgate.net

The reaction conditions, particularly pH, are critical for maximizing the yield of the desired EME isomer. A controlled pH range, typically between 3 and 4.5, is maintained using an inorganic acid to favor the formation of (-)-EME over PEM. google.com Industrial-scale production has been optimized through a continuous process where sodium amalgam is generated electrochemically and fed into the reactor, allowing for high conversion rates of 2-CMT. google.com

Table 1: Synthesis of Ecgonine Methyl Ester from 2-CMT

| Parameter | Optimal Range/Value | Outcome | Reference |

|---|---|---|---|

| Starting Material | (+)-2-Carbomethoxy-3-tropinone (2-CMT) | - | google.com |

| Reagent | Sodium Amalgam | Reduction of the ketone group | google.commdma.ch |

| pH | 3.0–4.5 | Minimizes PEM formation, ratio of (-)-EME to PEM > 2.4:1 | google.com |

| Conversion Rate | >96% in under 3 hours | High efficiency of 2-CMT conversion | google.com |

| Products | (-)-Ecgonine methyl ester ((-)-EME), Pseudoecgonine methyl ester (PEM) | Mixture of diastereomers | google.comresearchgate.net |

Alternative Synthetic Routes (e.g., from nitrones, ecgonine methyl ester hydrochloride)

Beyond the classic 2-CMT reduction, alternative synthetic strategies have been explored.

From Nitrones : A stereocontrolled total synthesis of dl-cocaine has been developed that proceeds through an ecgonine methyl ester intermediate. datapdf.com This multi-step approach involves the cycloaddition of a nitrone with methyl acrylate (B77674) to form an isoxazolidine. Subsequent methylation and a reductive N-O bond cleavage with activated zinc in acetic acid yields ecgonine methyl ester. datapdf.com

From Ecgonine Methyl Ester Hydrochloride : The free base form of ecgonine methyl ester can be readily obtained from its hydrochloride salt. prepchem.com This is achieved by dissolving the hydrochloride salt in water and adding it to a cold, saturated solution of potassium carbonate. prepchem.com The resulting aqueous mixture is then extracted with an organic solvent like chloroform. Evaporation of the solvent yields pure ecgonine methyl ester with a high recovery rate of around 93%. prepchem.com

Stereochemical Control and Diastereomer Formation

Controlling the stereochemistry at the C-2 and C-3 positions of the tropane ring is a central challenge in the synthesis of ecgonine methyl ester. The choice of reducing agent and reaction conditions significantly influences the diastereomeric outcome.

The reduction of 2-CMT with sodium amalgam stereoselectively produces the 3β-hydroxy isomers, resulting in a mixture of ecgonine methyl ester and its C-2 epimer, pseudoecgonine methyl ester. google.comresearchgate.netmdma.ch The ratio between these two diastereomers can be manipulated by controlling the pH of the reaction medium. google.com

Alternative reduction methods can lead to different stereoisomers. For instance, the catalytic hydrogenation of racemic 2-carbomethoxytropinone in acetic acid primarily yields racemic alloecgonine methyl ester. mdma.ch This highlights the tunability of the stereochemical outcome based on the chosen synthetic route. The formation of various diastereomers, such as the dihydroxy-3-phenylpropionylecgonine methyl esters from the oxidation of cinnamoylcocaine (B1241223) impurities, further illustrates the stereochemical complexity associated with tropane alkaloid chemistry. nih.gov

Table 2: Diastereomer Formation in Ecgonine Methyl Ester Synthesis

| Synthetic Method | Starting Material | Key Reagents/Conditions | Primary Diastereomeric Products | Reference |

|---|---|---|---|---|

| Sodium Amalgam Reduction | 2-Carbomethoxytropinone (2-CMT) | Na/Hg, acidic pH (3.0-4.5) | Ecgonine methyl ester, Pseudoecgonine methyl ester | google.comresearchgate.net |

| Catalytic Hydrogenation | 2-Carbomethoxytropinone (2-CMT) | H₂, Catalyst (e.g., Pd), Acetic Acid | allo-Ecgonine methyl ester | mdma.ch |

| Nitrogen-Oxygen Bond Cleavage | Substituted Isoxazolidine | Activated Zinc, Acetic Acid | Ecgonine methyl ester (stereocontrolled) | datapdf.com |

Biosynthesis of Ecgonine Methyl Ester in Natural Systems

In Erythroxylum coca, ecgonine methyl ester is a key intermediate in the biosynthetic pathway of cocaine. ontosight.aiwikipedia.org The formation of this tropane alkaloid involves a series of complex enzymatic reactions that build the characteristic bicyclic tropane skeleton.

Precursor Molecules and Enzymatic Transformations in Erythroxylum coca

The biosynthesis of the tropane ring in E. coca originates from the amino acids L-arginine or L-ornithine. mdpi.com These precursors are converted to putrescine, which is then N-methylated to form N-methylputrescine. mdpi.comresearchgate.net An oxidative deamination of N-methylputrescine followed by spontaneous cyclization yields the N-methyl-Δ¹-pyrrolinium cation. researchgate.netnih.gov

This cation then condenses with a two-carbon unit derived from malonyl-CoA. nih.govoup.com The resulting intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate (MPOB), undergoes cyclization to form the tropane intermediate known as methylecgonone. oup.compnas.org The final step in the formation of ecgonine methyl ester is the stereospecific reduction of the keto group in methylecgonone. nih.govoup.compnas.orgresearchgate.net This transformation establishes the 3β-hydroxyl configuration characteristic of ecgonine. mdpi.compnas.org

Identification and Characterization of Key Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the enzymes that catalyze the key steps in the biosynthesis of ecgonine methyl ester in E. coca.

A pivotal enzyme in this pathway is methylecgonone reductase (MecgoR) . wikipedia.org This enzyme, belonging to the aldo-keto reductase family, is responsible for the stereospecific reduction of methylecgonone to methylecgonine (B8769275) (ecgonine methyl ester). pnas.orgnih.gov It specifically produces the 3β-hydroxy configuration, which is essential for the subsequent formation of cocaine. mdpi.compnas.org Unlike the tropinone (B130398) reductases found in Solanaceae plants, MecgoR shows the highest activity in the young leaves of E. coca, which is the primary site of cocaine biosynthesis. pnas.orgnih.gov

Another crucial enzyme identified is cocaine synthase (CS) , a member of the BAHD acyltransferase family. nih.govoup.com While its primary role is to catalyze the final step of cocaine biosynthesis—the benzoylation of methylecgonine—its substrate is the direct product of the pathway section being discussed. wikipedia.orgnih.govoup.com Other enzymes involved in the earlier stages include arginine decarboxylase (ADC) , ornithine decarboxylase (ODC) , and putrescine N-methyltransferase (PMT) , which work to produce the N-methyl-Δ¹-pyrrolinium cation precursor. mdpi.comnih.govpnas.org

Table 3: Key Enzymes in the Biosynthesis of Ecgonine Methyl Ester

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Arginine Decarboxylase | ADC | Converts arginine to agmatine, a precursor to putrescine. | mdpi.com |

| Ornithine Decarboxylase | ODC | Converts ornithine to putrescine. | mdpi.com |

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine. | mdpi.comnih.gov |

| Methylecgonone Reductase | MecgoR | Stereospecifically reduces methylecgonone to ecgonine methyl ester. | pnas.orgwikipedia.orgnih.gov |

| Cocaine Synthase | CS | Catalyzes the benzoylation of ecgonine methyl ester to form cocaine. | nih.govoup.com |

Synthetic Strategies for Deuterated Ecgonine Methyl Ester (Ecgonine-2-d Methyl Ester)

The synthesis of deuterated analogues of ecgonine methyl ester is crucial for various research applications, particularly in metabolic studies and as internal standards for mass spectrometry-based quantification. pubcompare.aiotsuka.co.jp The introduction of deuterium (B1214612) at specific positions of the molecule allows for the differentiation between endogenous and exogenously administered compounds and aids in elucidating metabolic pathways. pubcompare.ai This section focuses on the synthetic approaches for this compound, a specific isotopologue where a deuterium atom is incorporated at the C-2 position of the tropane ring.

Methods for Selective Deuterium Incorporation

The selective introduction of a deuterium atom at the C-2 position of ecgonine methyl ester presents a synthetic challenge due to the complex stereochemistry of the molecule. The tropane skeleton has a bicyclic structure with four chiral centers, dictating the stereochemical outcome of reactions. Research into the stereoselective deprotonation of tropinone, a precursor to ecgonine, provides insight into the facial selectivity of reactions at the C-2 and C-4 positions.

One of the primary methods for achieving deuteration at the C-2 position involves the base-catalyzed exchange of the α-proton to the ester group. Studies on epimeric 2-carbomethoxy-3-beta-substituted tropanes have investigated the kinetics and thermodynamics of base-catalyzed deuterium incorporation. researchgate.net These studies indicate that the deprotonation at the C-2 position is a key step. The stereoselectivity of this deprotonation is influenced by the reaction conditions and the nature of the base used.

A significant finding is that the deprotonation of tropinone with lithium diisopropylamide (LDA) is diastereoselective, primarily involving the axial (exo) protons. cdnsciencepub.comcdnsciencepub.com Subsequent quenching of the resulting enolate with a deuterium source, such as D₂O, leads to the incorporation of deuterium at the exo face. cdnsciencepub.com This approach has been demonstrated to be effective, resulting in the formation of the exo-deuterated isomer with high selectivity. cdnsciencepub.com The mechanism involves the formation of a lithium enolate, which is then deuterated. cdnsciencepub.com

Another approach involves the reduction of a suitable precursor. For instance, 2-carbomethoxytropinone (2-CMT) is a key intermediate in the synthesis of ecgonine methyl ester. google.com While the direct reduction of 2-CMT typically yields a mixture of ecgonine methyl ester and pseudoecgonine methyl ester, modifications to the reaction conditions or the use of deuterated reducing agents could potentially introduce deuterium at specific locations. google.com However, selective deuteration at C-2 via this method requires careful control to avoid reduction of the keto group and to direct the deuterium to the desired position.

It has been noted that in the gas chromatograph injection port, the presence of sodium bicarbonate and methanol (B129727) can lead to the formation of ecgonine methyl ester and its epimer, pseudoecgonine methyl ester, from cocaine. This process involves hydrolysis, esterification, and base-catalyzed epimerization. researchgate.netastm.org This epimerization process implies a deprotonation-reprotonation mechanism at C-2, suggesting that conducting this process in the presence of a deuterium source could lead to deuterium incorporation at this position. researchgate.netresearchgate.net

The table below summarizes the key methods for selective deuterium incorporation at the C-2 position of ecgonine methyl ester and its precursors.

| Method | Precursor | Reagents | Key Aspect |

| Base-Catalyzed Deprotonation-Deuteration | Tropinone | 1. Lithium diisopropylamide (LDA) 2. D₂O | Diastereoselective deprotonation of the exo axial proton. cdnsciencepub.comcdnsciencepub.com |

| Base-Catalyzed Epimerization | Cocaine | Sodium bicarbonate, Methanol-d4 (CD₃OD) | In-situ formation and epimerization in the presence of a deuterium source. researchgate.netastm.org |

Challenges and Specificities in Isotopic Synthesis

The synthesis of this compound is not without its challenges, primarily revolving around stereoselectivity, potential side reactions, and the characterization of the final product.

Stereoselectivity: The tropane ring system's rigid chair conformation, with the N-methyl group preferentially in the equatorial position, dictates the accessibility of the protons at C-2. cdnsciencepub.com The protons at C-2 are diastereotopic (exo and endo). Achieving high stereoselectivity for the incorporation of deuterium at one specific position over the other is a significant challenge. The choice of base and reaction conditions is critical in controlling the stereochemical outcome of the deprotonation step. cdnsciencepub.comcdnsciencepub.com While LDA has been shown to favor the removal of the exo-axial proton, other bases might exhibit different selectivities. cdnsciencepub.com

Side Reactions: A major challenge in the synthesis of tropane alkaloids is the potential for ring-opening reactions. For example, the reaction of tropinone enolate with certain electrophiles like ethyl chloroformate can lead to the formation of cycloheptenone derivatives. cdnsciencepub.com Although this is less of a concern when using a simple deuterium source like D₂O, the reactivity of the enolate intermediate must be carefully managed to prevent undesired side-product formation. Another potential side reaction is epimerization at C-2, which can lead to a mixture of diastereomers. The relative stability of the 2-α- and 2-β-epimers of 2-carbomethoxy-3-beta-substituted tropanes has been studied, with the 2-α-epimers generally being more stable. researchgate.net However, the transition state energies for deprotonation can favor the formation of the less stable epimer kinetically. researchgate.net

Characterization: The confirmation of deuterium incorporation and the determination of its precise location and stereochemistry require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, as the mass shift of the molecular ion and specific fragment ions can confirm the presence of deuterium. researchgate.net For instance, the base peak for ecgonine methyl ester in the mass spectrum is typically at m/z 82, corresponding to the N-methylpyrrolidinium cation, which would not be affected by deuteration at C-2. researchgate.net However, other fragments containing the C-2 position would show a mass shift. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is also essential for unambiguously determining the stereochemical position of the deuterium atom by observing the disappearance of a specific proton signal and the appearance of a deuterium signal. cdnsciencepub.com

The table below outlines the primary challenges in the isotopic synthesis of this compound.

| Challenge | Description |

| Stereocontrol | Achieving high diastereoselectivity in deuterium incorporation due to the presence of multiple chiral centers and the rigid bicyclic structure of the tropane ring. cdnsciencepub.comcdnsciencepub.com |

| Side Reactions | Potential for ring-opening reactions of the enolate intermediate or epimerization at the C-2 position, leading to product mixtures. researchgate.netcdnsciencepub.com |

| Purification | Separation of the desired deuterated product from unreacted starting material, non-deuterated product, and any side products can be challenging. |

| Analytical Verification | Requires advanced analytical techniques like GC-MS and NMR to confirm the isotopic purity and the specific location and stereochemistry of the deuterium atom. cdnsciencepub.comresearchgate.netresearchgate.net |

Advanced Analytical Methodologies Utilizing Ecgonine 2 D Methyl Ester

Mass Spectrometric Detection and Structural Elucidation

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS), frequently coupled with Gas Chromatography (GC), is a standard method for the analysis of ecgonine (B8798807) methyl ester. A significant advantage of using GC/MS for ecgonine methyl ester is its ability to be chromatographed on common stationary phases without the need for derivatization, and it elutes relatively early in the chromatographic run nih.gov.

However, to enhance chromatographic properties and produce high-mass molecular ions for clearer identification, derivatization is often employed. One common approach involves the formation of tert-butyldimethylsilyl (TBDMS) derivatives. For instance, in the analysis of urine samples, ecgonine methyl ester can be derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting ecgonine methyl ester-TBDMS derivative exhibits a characteristic mass spectrum under electron ionization researchgate.netresearchgate.net.

Research has detailed the mass spectrum of the ecgonine methyl ester-TBDMS derivative, providing a basis for its identification in complex samples researchgate.net. GC-EIMS methods with derivatization strategies have been developed for the simultaneous determination of cocaine and its metabolites, including ecgonine methyl ester, in blood and urine oup.com.

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful tool for the direct analysis of analytes in biological samples with minimal preparation creative-proteomics.comwikipedia.org. This soft ionization technique is particularly useful for analyzing fragile molecules that might fragment using harder ionization methods creative-proteomics.comwikipedia.org.

Research has demonstrated the application of MALDI-MS for the detection of ecgonine methyl ester (Mw = 199.12 Da) in hair strands scielo.brresearchgate.netscielo.br. In these studies, different matrices were evaluated to optimize the ionization efficiency of cocaine and its metabolites.

| Matrix | Concentration | Target Analytes | Outcome | Reference |

| α-cyano-4-hydroxycinnamic acid (CHCA) | 1.5, 3.0, 7.0, and 10 mg mL⁻¹ | Cocaine, Benzoylecgonine (B1201016), Cocaethylene, Ecgonine Methyl Ester | CHCA was selected as the optimal matrix for detection. | scielo.brresearchgate.net |

| 2,5-dihydroxybenzoic acid (DHB) | 7.0 mg mL⁻¹ | Cocaine, Benzoylecgonine, Cocaethylene, Ecgonine Methyl Ester | Evaluated but CHCA was found to be superior. | scielo.brresearchgate.netscielo.br |

The results obtained from MALDI-MS analysis have shown a significant correlation (70%) with the quantitative data from traditional Gas Chromatography-Mass Spectrometry (GC-MS), confirming the viability of MALDI-MS for qualitative screening even at low analyte concentrations scielo.brresearchgate.net. The MALDI-TOF MS analysis is typically performed in the reflector positive ion mode with a spectral range of m/z 150 to 1000 scielo.brscielo.br.

Fragmentation Pathway Analysis of Ecgonine Methyl Ester Derivatives

Understanding the fragmentation pathways of ecgonine methyl ester and its derivatives is crucial for their unambiguous identification by mass spectrometry. In tandem mass spectrometry (MS/MS), the precursor ion is fragmented, and the resulting product ions create a characteristic pattern that serves as a structural fingerprint.

For ecgonine methyl ester, electrospray ionization (ESI) is commonly used. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 200.1. Collision-induced dissociation of this precursor ion yields specific product ions that elucidate its structure oup.com.

Studies on derivatized forms of ecgonine methyl ester have also been conducted. For the tert-butyldimethylsilyl (TBDMS) derivative, a proposed fragmentation pathway has been detailed, which is essential for GC-MS based identification researchgate.net. The analysis of accurate-mass product ion spectra, often obtained using techniques like Quadrupole Time-of-Flight (QTOF) MS, is highly valuable for confirming the identity of fragment ions and elucidating fragmentation mechanisms core.ac.uk.

Sample Preparation and Derivatization Research for Ecgonine Methyl Ester Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of ecgonine methyl ester, as it is often present at low concentrations in complex biological matrices such as urine, blood, plasma, and meconium.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of ecgonine methyl ester from biological samples researchgate.net. It offers advantages over liquid-liquid extraction by providing cleaner extracts, reducing solvent consumption, and being amenable to automation.

Various SPE sorbents and protocols have been developed and validated. A mixed-mode SPE column, which combines hydrophobic, polar, and ion-exchange retention mechanisms, has been successfully applied to the analysis of cocaine and its metabolites, including ecgonine methyl ester, from meconium, whole blood, and plasma nih.gov.

| Biological Matrix | SPE Column Type | Analytes | Extraction Efficiency | Reference |

| Meconium | Mixed-mode Bond Elut Certify | Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, Cocaethylene | 58.1% - 99.7% | nih.gov |

| Whole Blood | Mixed-mode Bond Elut Certify | Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, Cocaethylene | 95.6% - 124.0% | nih.gov |

| Plasma | Mixed-mode Bond Elut Certify | Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, Cocaethylene | 86.9% - 128.9% | nih.gov |

| Human Urine | - | Benzoylecgonine, Ecgonine Methyl Ester | 75.3% for Ecgonine Methyl Ester | researchgate.netresearchgate.net |

Furthermore, automated online SPE systems coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for high-throughput analysis, significantly reducing sample preparation time oup.comsemanticscholar.org.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a traditional and effective method for isolating ecgonine methyl ester and other cocaine metabolites from aqueous biological fluids. The technique relies on the differential solubility of the analytes in two immiscible liquid phases.

Two simple and rapid LC-ESI-MS/MS methods were developed for the quantification of cocaine and ecgonine methyl ester in human plasma. One method, for low concentration ranges, utilized a single-step LLE for sample cleanup nih.gov. In another study focused on post-mortem material, the effectiveness of one-step, three-step, and continuous LLE systems for the isolation of cocaine and benzoylecgonine was evaluated, providing insights applicable to other metabolites like ecgonine methyl ester researchgate.net. LLE has also been used as a preliminary extraction step before further purification with techniques like molecularly imprinted polymers (MIPs) for the analysis of urine samples researchgate.net.

Chemical Derivatization Strategies for Improving Analytical Performance

Chemical derivatization is a key strategy, particularly for GC-MS analysis, to improve the volatility and thermal stability of polar analytes like ecgonine methyl ester. Derivatization can also enhance chromatographic resolution and detection sensitivity nih.govscience.gov.

A common approach is silylation, where active hydrogens are replaced with a silyl (B83357) group. The formation of tert-butyldimethylsilyl (TBDMS) derivatives is a well-established method. For the simultaneous determination of benzoylecgonine and ecgonine methyl ester in urine, samples are derivatized with MTBSTFA before GC/MS analysis researchgate.netresearchgate.net. This derivatization leads to stable compounds with characteristic mass spectra suitable for quantification researchgate.netresearchgate.net.

Another study highlighted the formation of a t-butyldimethylsilyl derivative of ecgonine methyl ester to increase its retention in HPLC and improve detection sensitivity. This derivative was found to be stable in the HPLC mobile phase for at least one week nih.gov.

| Derivatization Reagent | Analyte | Analytical Technique | Purpose | Reference |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Ecgonine Methyl Ester, Benzoylecgonine | GC/MS | Improve volatility and thermal stability for GC analysis. | researchgate.netresearchgate.net |

| - | t-butyldimethylsilyl derivative of Ecgonine Methyl Ester | HPLC | Increase chromatographic retention and detection sensitivity. | nih.gov |

The requirement for derivatization is a notable disadvantage of GC-MS compared to LC-MS, which can often analyze these compounds directly oup.com.

Isotopic Dilution Mass Spectrometry (IDMS) with Ecgonine-2-d Methyl Ester

Isotopic Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard. This compound (commonly as EME-d3) is an ideal internal standard for the quantification of ecgonine methyl ester.

In IDMS, a known amount of the deuterated internal standard (e.g., Ecgonine-d3 methyl ester) is added to the sample prior to any sample preparation steps such as extraction and derivatization. nih.govnih.gov Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample processing and the same ionization response in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference.

The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then used to calculate the concentration of the analyte in the original sample. This approach effectively corrects for variations in extraction recovery and matrix effects, leading to highly accurate and precise measurements.

Numerous validated methods for the quantification of cocaine and its metabolites in various biological matrices, including urine, blood, and plasma, employ Ecgonine-d3 methyl ester as an internal standard. nih.govnih.govnih.gov These methods often involve either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) following derivatization. nih.govnih.govnih.gov

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods with well-defined validation parameters.

Accuracy and Precision: The accuracy of a method refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. Validated methods using deuterated internal standards for ecgonine methyl ester quantification consistently demonstrate high accuracy and precision.

For example, a rapid and rugged HPLC-MS/MS method for the quantification of ecgonine methyl ester in human urine using EME-d3 as an internal standard reported percent mean accuracies ranging from 97% to 113%. oup.com The intra- and inter-assay precision, expressed as the percent coefficient of variation (%CV), were less than 10%. oup.comnih.gov Another LC-MS/MS method for plasma samples showed precision and accuracy for both intra-day and inter-day measurements to be better than 13.0%. nih.gov A GC-MS method for urine analysis after silylation derivatization reported intra-assay precision (%RSD) between 4.4% and 8.4%. researchgate.net

Table 1: Accuracy and Precision Data for Ecgonine Methyl Ester (EME) Quantification using Deuterated Internal Standard (LC-MS/MS in Human Urine)

| Nominal Concentration (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |

|---|---|---|---|

| 10 | 102 | 3.1 | 8.9 |

| 150 | 105 | 2.6 | 8.6 |

| 1000 | 113 | 3.4 | 9.3 |

Data sourced from Jeanville et al., 2001 oup.com

Limits of Detection (LOD) and Quantification (LOQ): The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification is the lowest concentration that can be measured with acceptable precision and accuracy.

Methods employing this compound as an internal standard have achieved low limits of detection and quantification, making them suitable for the analysis of trace amounts of ecgonine methyl ester in biological samples. An on-line extraction coupled with a rapid HPLC-MS/MS method reported a lower limit of detection of 0.5 ng/mL for ecgonine methyl ester in human urine. oup.comnih.gov A GC-MS method involving silylation derivatization established an LOD of 50 ng/mL in urine. researchgate.net An LC-MS/MS method for plasma samples reported a lower limit of quantification (LLOQ) of 1 ng/mL for a high concentration range assay. nih.gov

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Ecgonine Methyl Ester (EME) using Deuterated Internal Standard

| Analytical Technique | Matrix | Derivatization | LOD | LOQ |

|---|---|---|---|---|

| HPLC-MS/MS | Human Urine | None | 0.5 ng/mL | 7.5 ng/mL |

| GC-MS | Human Urine | Silylation (MTBSTFA) | 50 ng/mL | - |

| LC-MS/MS | Human Plasma | None | - | 1 ng/mL |

| GC-MS/MS | Human Urine | Acylation | - | 2.5-10 ng/mL |

Data compiled from multiple sources researchgate.netnih.govnih.govoup.com

Computational and Theoretical Investigations of Ecgonine Methyl Ester

Molecular Conformation and Energetics

The three-dimensional structure of ecgonine (B8798807) methyl ester is fundamental to its chemical behavior. Computational methods have been employed to determine its most stable conformations and to understand how its environment influences its shape and energy.

The geometry of ecgonine methyl ester has been optimized using various computational methods to predict its most stable three-dimensional structure. These methods include molecular mechanics (MM+), semi-empirical (PM3), and more rigorous quantum mechanical approaches like Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory scialert.net.

DFT calculations, in particular, provide a detailed understanding of the molecule's electronic structure and are essential for accurately predicting its geometry and energetic properties. The choice of the B3LYP functional with the 6-31G* basis set represents a widely accepted compromise between computational cost and accuracy for molecules of this size.

Table 1: Computational Methods Applied to the Geometry Optimization of Ecgonine Methyl Ester

| Computational Method | Level of Theory | Purpose |

|---|---|---|

| Molecular Mechanics | MM+ | Initial geometry optimization |

| Semi-empirical | PM3 | Refined geometry optimization |

The conformation of ecgonine methyl ester is influenced by its surrounding environment. Computational studies have explored its preferred shapes in both the gas phase (an isolated molecule) and in an aqueous solution (simulating a biological environment).

Like other tropane (B1204802) alkaloids, the central tropane ring of ecgonine methyl ester is predicted to preferentially adopt a chair conformation. This conformation is generally the most stable for the tropane skeleton, minimizing steric strain.

Solvation plays a significant role in the energetics of ecgonine methyl ester. DFT calculations have been used to estimate the solvation energy, which is the energy change when a molecule is transferred from the gas phase to a solvent. For ecgonine methyl ester, the calculated solvation energy in water is -3.85 kcal mol-1 scialert.net. This value indicates a favorable interaction with water, which is expected given the presence of polar functional groups (the hydroxyl and ester groups) that can engage in hydrogen bonding. In comparison, its precursor, ecgonine, has a greater solvation energy of -8.21 kcal mol-1, which is consistent with the replacement of the methyl ester group with a more polar carboxylic acid group scialert.net.

Table 2: Calculated Solvation Energies of Ecgonine Methyl Ester and Related Compounds

| Compound | Solvation Energy (kcal mol-1) | Computational Method |

|---|---|---|

| Ecgonine Methyl Ester | -3.85 | DFT |

| Ecgonine | -8.21 | DFT |

| Cocaine | -6.23 | DFT |

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the chemical bonding and electron distribution within ecgonine methyl ester, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been utilized.

QTAIM is a powerful method for analyzing the electron density of a molecule to characterize the nature of its chemical bonds. This analysis can distinguish between covalent and ionic interactions and identify regions of charge concentration and depletion. While specific QTAIM studies focusing solely on ecgonine methyl ester are not extensively detailed in the public literature, such analyses have been performed on cocaine and its metabolites scialert.net. These studies typically reveal the topological properties of the electron density, which can be correlated with the stability of the molecule. For instance, in aqueous solutions, the topological properties are generally found to have lower values, suggesting a slight decrease in the stability of the molecule in a polar environment scialert.net.

NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It is particularly useful for studying charge transfer interactions and hyperconjugation, which contribute to molecular stability. NBO studies on cocaine and its metabolites, including ecgonine methyl ester, have been conducted to understand their electronic properties scialert.net. These analyses can reveal important details about the donor-acceptor interactions between different parts of the molecule. The positions of negative electrostatic potential are predominantly centered on the oxygen atoms of the hydroxyl and ester groups, indicating these are likely sites for electrophilic attack scialert.net.

Table 3: Key Insights from Electronic Structure Analyses of Ecgonine Methyl Ester

| Analysis Method | Key Findings |

|---|---|

| QTAIM | Characterizes bond properties and electron density distribution, with indications of lower stability in aqueous solutions. |

Reaction Mechanism Studies

Computational studies can also elucidate the pathways of chemical reactions. For ecgonine methyl ester, a key reaction is its formation from the hydrolysis of cocaine. While computational studies specifically detailing the reaction mechanisms of ecgonine methyl ester itself are limited, the extensive research on the hydrolysis of cocaine provides valuable insights.

The hydrolysis of cocaine can occur at two ester linkages: the benzoyl ester and the methyl ester. The hydrolysis of the benzoyl ester bond in cocaine leads to the formation of ecgonine methyl ester and benzoic acid. Computational models, particularly those employing quantum mechanics, can be used to map the potential energy surface of this reaction, identify the transition state, and calculate the activation energy. These studies are crucial for understanding the kinetics of cocaine metabolism and the relative stability of its metabolites.

Theoretical Modeling of Ester Hydrolysis Pathways

The primary pathway investigated for the formation of ecgonine methyl ester is through the base-catalyzed hydrolysis of the benzoyl ester group of cocaine. researchgate.net Computational models have detailed the reaction mechanism for this transformation in an aqueous solution. The hydrolysis is generally understood to occur via a two-step process, consistent with the BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism for most alkyl esters. researchgate.net

The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, a key species in the reaction pathway. researchgate.net The subsequent step involves the decomposition of this intermediate, which results in the cleavage of the ester bond and the formation of the final products. researchgate.net

Theoretical calculations have also considered competing pathways. One such alternative involves a hydroxide ion acting as a general base, with a coordinated water molecule serving as the nucleophile. researchgate.net However, calculations suggest the direct nucleophilic attack by the hydroxide ion is the predominant pathway. researchgate.net

Activation Energies and Transition State Characterization

A critical aspect of theoretical modeling is the determination of activation energies, which govern the rate of the reaction. For the base-catalyzed hydrolysis of cocaine's esters, the first step—the formation of the tetrahedral intermediate—has been identified as the rate-determining step. researchgate.net

The transition state of the hydrolysis reaction is characterized by a specific atomic configuration that resembles the tetrahedral intermediate. google.com This transient structure is unstable, but its properties can be inferred from computational models. google.com These models indicate that the transition state is significantly stabilized by hydrogen bonding. researchgate.net The characterization of the transition state is crucial for understanding the reaction kinetics and has been used to design transition-state analogs—stable molecules that mimic the geometry and charge distribution of the transition state. google.comresearchgate.net

| Reaction Step/Parameter | Calculated Energy (kcal/mol) |

|---|---|

| Energy Barrier for First Step (Rate-Determining) | 7.0 |

| Overall Activation Free Energy (at 298.15 K) | 15.5 |

Solvation Effects and Intermolecular Interactions

The chemical environment, particularly the solvent, plays a crucial role in the hydrolysis reaction. Computational models that incorporate solvation effects provide a more accurate picture of the reaction dynamics in aqueous solutions. These models can distinguish between contributions from the intrinsic properties of the molecules in the gas phase and the effects of the solvent. researchgate.net

Solvation influences the stability of the reactants, transition states, and products. In the context of ester hydrolysis, water molecules can participate directly in the reaction or indirectly by stabilizing charged species through intermolecular interactions like hydrogen bonding. researchgate.net

The primary intermolecular interaction identified as critical for the hydrolysis mechanism is hydrogen bonding. Specifically, the transition state is stabilized by hydrogen bonding between the oxygen of the attacking hydroxide ion and a β-hydrogen of the carboxylic acid or alcohol moiety. researchgate.net This interaction lowers the activation energy barrier, thereby increasing the reaction rate. researchgate.net In enzymatic hydrolysis, similar hydrogen bonds between the substrate's carbonyl oxygen and residues in the enzyme's active site (the "oxyanion hole") are crucial for stabilizing the transition state. nih.gov

| Interacting Groups | Type of Interaction | Effect |

|---|---|---|

| Hydroxide Oxygen and β-Hydrogen on Substrate | Hydrogen Bond | Stabilization of the transition state, lowering the activation energy. |

| Carbonyl Oxygen and Enzyme Oxyanion Hole (in enzymatic hydrolysis) | Hydrogen Bond | Enhanced stabilization of the transition state. |

Chemical Stability, Degradation Pathways, and Artifact Formation of Ecgonine Methyl Ester

Factors Influencing Chemical Stability of Ecgonine (B8798807) Methyl Ester

The stability of ecgonine methyl ester is not absolute and is significantly influenced by a range of factors including temperature, storage duration, pH, and the composition of the matrix in which it is present. nih.govnih.gov

Temperature is a critical factor in the stability of ecgonine methyl ester. nih.gov Studies evaluating the stability of cocaine compounds in biological fluids have demonstrated that storage at lower temperatures significantly preserves the integrity of EME.

At a storage temperature of -20°C, EME, along with cocaine and other metabolites, is stable in blood and urine samples for extended periods, with recoveries reported to be higher than 80% after one year. researchgate.netnih.gov In contrast, significant degradation is observed when samples are stored at 4°C. researchgate.netnih.gov In blood samples stored at 4°C, EME concentrations decline over time, disappearing completely after 185 days in non-preserved samples and after 215 days in samples containing sodium fluoride (B91410) as a preservative. nih.gov In urine, the degradation at 4°C is highly dependent on pH; under alkaline conditions (pH 8), EME can disappear in as little as 15 days. researchgate.netnih.govujpronline.com

The duration of storage is intrinsically linked to temperature effects, with longer storage times leading to increased degradation, particularly at temperatures above freezing. nih.govnih.gov Concentrations of EME have been shown to decrease with increasing storage time, following apparent first-order reaction kinetics. nih.gov

Stability of Ecgonine Methyl Ester (EME) in Blood Samples Over 1 Year

| Storage Temperature | Preservative | Stability Outcome | Source |

|---|---|---|---|

| -20°C | With or Without NaF | Stable (>80% recovery after 1 year) | researchgate.netnih.gov |

| 4°C | Without NaF | Disappeared after 185 days | nih.gov |

| 4°C | With NaF | Disappeared after 215 days | nih.gov |

The pH of the solution or biological matrix has a profound effect on the stability of ecgonine methyl ester. EME is an ester and is therefore susceptible to hydrolysis, a process that is significantly accelerated under alkaline (high pH) conditions. acs.orgepa.gov

In urine samples, EME is stable under most conditions but degrades rapidly at pH 8 when stored at 4°C. researchgate.netnih.gov The rate of hydrolysis of tropane (B1204802) alkaloids, including cocaine and its metabolites, generally increases with increasing pH and temperature. researchgate.net Studies on cocaine hydrolysis have shown that even at neutral pH, the process occurs at a detectable rate, and it is catalyzed by basic buffer species as the pH increases. acs.org This principle also applies to EME, which is a structurally similar ester. The degradation of cocaine and its metabolites in aqueous media is reported to be a function of pH, temperature, and the protonation state of the tertiary nitrogen atom. researchgate.net

Effect of pH on EME Stability in Urine Stored at 4°C

| pH Level | Storage Temperature | Stability Outcome | Source |

|---|---|---|---|

| Acidic to Neutral | 4°C | Generally Stable | researchgate.netnih.gov |

| 8 (Alkaline) | 4°C | Disappeared after 15 days | researchgate.netnih.gov |

The composition of the biological matrix, such as whole blood versus plasma, and the presence of preservatives can significantly influence the degradation rate of ecgonine methyl ester. nih.govnih.gov

In vitro studies have shown that the hydrolysis of cocaine to EME occurs more rapidly in plasma than in whole blood. nih.gov This is primarily due to the activity of plasma enzymes like butyrylcholinesterase. researchgate.netrug.nl EME itself is further hydrolyzed to ecgonine, and the dynamics of its degradation are dependent on the matrix. oup.comnih.gov

The addition of preservatives, such as sodium fluoride (NaF), which is a cholinesterase inhibitor, can slow down the enzymatic degradation of cocaine to EME and the subsequent breakdown of EME. oup.comnih.gov In blood samples stored at 4°C, EME persisted for 215 days in the presence of NaF, compared to 185 days in unpreserved samples. nih.gov This indicates that both enzymatic and chemical hydrolysis contribute to its degradation. The presence of EME in unpreserved blood is often attributed to the in vitro hydrolysis of cocaine post-collection. nih.gov

Hydrolytic Degradation Pathways

The primary degradation pathway for ecgonine methyl ester in biological and aqueous environments is hydrolysis.

Ecgonine methyl ester undergoes hydrolysis of its methyl ester group to form ecgonine and methanol (B129727). ethz.ch This reaction can occur both chemically, especially at higher pH and temperature, and enzymatically. oup.comresearchgate.net Ecgonine is the common final hydrolysis product for both benzoylecgonine (B1201016) (BE) and EME. oup.com

Studies monitoring the degradation of cocaine in plasma have shown that as EME concentrations decrease over time, the concentration of ecgonine continuously increases. oup.comnih.gov This suggests that EME is a major source of ecgonine found in stored samples. nih.gov Ecgonine itself appears to be stable at temperatures up to 20°C, making it a potential marker for confirming cocaine use even in samples stored under suboptimal conditions. nih.gov

Ecgonine methyl ester is a member of the tropane alkaloid class of compounds, which are characterized by a specific bicyclic chemical structure. hmdb.ca Many tropane alkaloids, such as cocaine, atropine, and hyoscyamine, are esters and are therefore susceptible to hydrolysis. uomustansiriyah.edu.iqnih.gov

The hydrolysis of EME is part of a broader pattern seen with related compounds. Cocaine itself has two ester groups and can be hydrolyzed to either EME (by cleavage of the benzoyl ester) or benzoylecgonine (by cleavage of the methyl ester). researchgate.neterau.edu The rate of cocaine hydrolysis to EME is primarily mediated by plasma cholinesterases, while its hydrolysis to BE is largely a chemical process accelerated by higher pH. researchgate.net In unpreserved blood, EME is generally considered less stable than BE at room temperature. researchgate.net

Other medicinal tropane alkaloids, like atropine, are also esters that hydrolyze to yield tropic acid and tropine. uomustansiriyah.edu.iq The stability of these ester bonds is a key characteristic of this class of compounds, influencing their metabolic fate and stability in various matrices. nih.gov

Analytical Artifact Formation of Ecgonine Methyl Ester and Related Compounds

The analysis of ecgonine methyl ester and its related compounds can be complicated by the formation of analytical artifacts, which are substances created during the process of chemical analysis that are not originally present in the sample. This phenomenon can lead to misinterpretation of results, particularly in forensic and toxicological analyses. The formation of these artifacts is often influenced by the sample matrix, the reagents used for extraction and derivatization, and the instrumental parameters of the analytical technique employed, most notably gas chromatography-mass spectrometry (GC-MS).

Pseudoecgonine (B1221877) Methyl Ester Formation During Analysis

A significant analytical artifact encountered during the analysis of cocaine and its metabolites is the formation of pseudoecgonine methyl ester. Research has shown that both ecgonine methyl ester and pseudoecgonine methyl ester can be formed as artifacts, particularly in the analysis of cocaine base ("crack") exhibits that contain traces of sodium bicarbonate. researchgate.netresearcher.lifeastm.orgojp.govojp.gov

The mechanism behind the formation of these artifacts involves a series of chemical reactions that occur under the high-temperature conditions of the gas chromatograph's injection port. researchgate.netresearcher.lifeastm.org The process is initiated by the hydrolysis of cocaine, which is then followed by esterification. A key step in the formation of pseudoecgonine methyl ester is a base-catalyzed epimerization, which is a chemical change at one of three specific carbon atoms in the molecule, altering its stereochemistry. researchgate.netresearcher.lifeastm.org This transformation is facilitated by the presence of a base, such as sodium bicarbonate, and an alcohol, like methanol, which is often used as a solvent. researchgate.netresearcher.lifeastm.org

The confirmation of pseudoecgonine methyl ester as an analytical artifact has been established through comparative analysis with known standards using GC-MS. researchgate.netresearcher.lifeastm.org It is important to note that while pseudoecgonine methyl ester is a documented artifact, the formation of pseudococaine (B1200434) under similar rigorous experimental conditions has not been observed. researchgate.net

Influence of Reagents and Instrumental Parameters on Artifact Production

The production of analytical artifacts, such as pseudoecgonine methyl ester, is significantly influenced by both the chemical environment of the sample and the settings of the analytical instrument.

Reagents:

The presence of specific reagents is a primary driver for artifact formation. In the context of ecgonine methyl ester and its epimer, the following reagents play a crucial role:

Sodium Bicarbonate (NaHCO₃): Often present in illicit cocaine base samples, sodium bicarbonate acts as a base that catalyzes the epimerization of ecgonine methyl ester to pseudoecgonine methyl ester. researchgate.netresearcher.lifeastm.org

Methanol (CH₃OH): Frequently used as a solvent during sample preparation, methanol can participate in esterification and trans-esterification reactions, contributing to the formation of both ecgonine methyl ester and pseudoecgonine methyl ester from cocaine. researchgate.netresearcher.lifeastm.org

The interaction between the analyte, residual basic substances like sodium bicarbonate, and the solvent under thermal stress leads to the generation of these artifacts.

Instrumental Parameters:

The parameters of the gas chromatograph, particularly the injection port temperature, are critical in the formation of these artifacts.

Injection Port Temperature: The high temperatures within the GC injection port provide the necessary energy for the chemical reactions—hydrolysis, esterification, and epimerization—to occur. researchgate.netresearcher.lifeastm.org The thermal degradation of the parent compound (cocaine) in the presence of certain reagents is a key factor in artifact production. Research on the analogous formation of anhydroecgonine (B8767336) methyl ester (AEME) from cocaine has shown that artifact production is linearly dependent on the cocaine concentration and can be lessened by using a clean injector liner. researchgate.net

The following table summarizes the key factors influencing the formation of pseudoecgonine methyl ester as an analytical artifact:

| Factor | Influence on Artifact Formation | Mechanism |

| Reagents | ||

| Sodium Bicarbonate | Acts as a catalyst. | Facilitates base-catalyzed epimerization. researchgate.netresearcher.lifeastm.org |

| Methanol | Serves as a reactant and solvent. | Participates in esterification and trans-esterification reactions. researchgate.netresearcher.lifeastm.org |

| Instrumental Parameters | ||

| High Injection Port Temperature | Provides the necessary energy for the reactions to proceed. | Promotes thermal degradation and subsequent chemical reactions like hydrolysis and esterification. researchgate.netresearcher.lifeastm.org |

Understanding these influences is crucial for analytical chemists to develop methods that minimize artifact formation and to accurately interpret analytical data, especially in forensic contexts where the identification of specific compounds can have significant legal implications.

Research Applications of Deuterated Ecgonine Methyl Ester in Isotopic Studies

Quantitative Analysis in Complex Biological Matrices (Non-Clinical Focus)

In the realm of analytical chemistry, particularly in toxicological and forensic science, the accurate quantification of analytes in complex biological matrices is paramount. Deuterated ecgonine (B8798807) methyl ester, specifically ecgonine methyl ester-d3, is widely employed as an internal standard to enhance the accuracy and reliability of these quantitative methods. nih.gov

Development and Validation of High-Throughput Assays for Related Compounds

The development of high-throughput assays is essential for analyzing a large number of samples efficiently. Deuterated internal standards, such as ecgonine methyl ester-d3, are integral to these methods. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the simultaneous determination of cocaine and its metabolites, including ecgonine methyl ester. nih.govnih.govnih.gov

The validation of these analytical methods is a rigorous process that ensures their reliability. unodc.org Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. jocpr.comresearchgate.net For instance, in the development of a GC-MS method for benzoylecgonine (B1201016) and ecgonine methyl ester, the limit of detection was found to be 50 ng/mL for both metabolites, with recoveries of 81% and 75.3%, respectively. researchgate.net Similarly, a validated LC-MS/MS method for cocaine and its metabolites demonstrated a lower limit of quantification ranging from approximately 1.9–3.2 ng/ml to 190–320 ng/ml. nih.gov The use of deuterated internal standards in these assays helps to correct for variations in sample preparation and instrument response, leading to more consistent and reliable results. nih.govnih.gov

Validation Parameters of Analytical Methods for Ecgonine Methyl Ester and Related Compounds

| Analytical Method | Analyte(s) | Matrix | Linear Range | LOD/LLOQ | Recovery (%) | Precision (% RSD) | Accuracy (% Relative Error) | Reference |

|---|---|---|---|---|---|---|---|---|

| GC-MS | Benzoylecgonine, Ecgonine Methyl Ester | Human Urine | Not Specified | LOD: 50 ng/mL | 81 (BZE), 75.3 (EME) | Intra-assay: 4.4-8.4 | Not Specified | researchgate.net |

| LC-MS/MS | Cocaine and 9 metabolites | Whole Blood | ~1.9-3.2 to ~190-320 ng/mL | LLOQ: ~1.9-3.2 ng/mL | >66.7 | Within FDA/EMA guidelines | Within FDA/EMA guidelines | nih.gov |

| GC-MS | Cocaine and 8 metabolites | Human Urine | 2.5-10 ng/mL (LLOQ) | LLOQ: 2.5-10 ng/mL | 84-103 | Intra-day: 1.2-14.9, Inter-day: 1.8-17.9 | Within ±16.4% | nih.gov |

| LC-MS/MS | Cocaine, Ecgonine Methyl Ester | Human Plasma | 0.01-5 ng/mL (low), 5-1000 ng/mL (high) | Not Specified | >85 | <13.0 | <13.0 | nih.gov |

Enhancement of Analytical Accuracy and Precision Through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) significantly enhances the accuracy and precision of quantitative analyses. Because deuterated internal standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. nih.gov This co-behavior allows for the correction of matrix effects, which are variations in signal intensity caused by other components in the sample matrix. nih.gov

The use of ecgonine methyl ester-d3 as an internal standard minimizes errors that can be introduced during sample extraction, derivatization, and instrumental analysis. nih.gov For example, in a study using GC-MS to quantify cocaine and its metabolites, the addition of deuterated analogs as internal standards resulted in linear calibration curves with determination coefficients higher than 0.99. nih.gov The intra- and inter-day precision, expressed as relative standard deviation, were in the ranges of 1.2–14.9% and 1.8–17.9%, respectively, with accuracy within a ±16.4% interval. nih.gov These results highlight the improved reliability of quantitative data when using isotopically labeled internal standards.

Mechanistic Investigations Using Deuterium Labeling

Deuterium labeling is a powerful technique for elucidating the mechanisms of chemical and enzymatic reactions. chem-station.com By replacing hydrogen with deuterium at specific positions in a molecule, researchers can trace the fate of atoms and bonds throughout a reaction, providing insights into reaction pathways and transition states. researchgate.netresearchgate.net

Probing Reaction Mechanisms of Ester Hydrolysis

The hydrolysis of ecgonine methyl ester involves the cleavage of its ester bonds. Deuterium labeling can be used to investigate the mechanism of this process. For instance, by labeling the methyl group of the ester, it is possible to follow its fate during hydrolysis. The hydrolysis of cocaine, a related compound, to ecgonine methyl ester and benzoylecgonine has been studied, and it is understood to occur via both chemical and enzymatic pathways. oup.comresearchgate.net Computational studies on the enzymatic hydrolysis of cocaine by human carboxylesterase 1 (hCES1) have detailed a four-step mechanism involving acylation and deacylation stages with tetrahedral intermediates. nih.govmdpi.com While direct studies on the hydrolysis of ecgonine methyl ester using deuterium labeling are not extensively reported in the provided search results, the principles applied to cocaine hydrolysis would be analogous.

Kinetic Isotope Effects (KIE) Studies in Chemical and Enzymatic Reactions

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.com Measuring the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. nih.gov In the context of ecgonine methyl ester, KIE studies could be employed to investigate the enzymatic reactions involved in its formation or further metabolism. For example, if the cleavage of a C-H bond is the rate-limiting step, replacing the hydrogen with deuterium (a C-D bond) will result in a slower reaction rate, a phenomenon known as a primary KIE. mdpi.com Inverse solvent kinetic isotope effects, where the reaction rate increases in D₂O, can also provide mechanistic insights. mdpi.com

Tracing and Biotransformation Studies (In Vitro and In Situ)

Deuterated compounds are invaluable tracers for studying the biotransformation of substances in biological systems. In vitro studies using cell cultures or isolated enzymes, and in situ studies within tissues or organs, can utilize deuterated ecgonine methyl ester to track its metabolic fate.

The metabolism of cocaine, which leads to the formation of ecgonine methyl ester, is a primary area of investigation. researchgate.net In humans, cocaine is hydrolyzed to ecgonine methyl ester by butyrylcholinesterase and to benzoylecgonine by liver carboxyesterases. researchgate.net Studies have shown that ecgonine methyl ester can be formed from the in vitro hydrolysis of cocaine in unpreserved blood samples. nih.gov By using deuterated cocaine, researchers can unequivocally identify the metabolites formed and quantify their production rates. While the provided results focus more on the use of deuterated standards for quantification rather than detailed biotransformation tracing of deuterated ecgonine methyl ester itself, the application of such labeled compounds in metabolic studies is a well-established principle.

Investigating Metabolic Pathways of Related Tropane (B1204802) Alkaloids

The elucidation of metabolic pathways is fundamental to understanding the pharmacology and toxicology of tropane alkaloids. Stable isotope labeling is a powerful technique used by researchers to trace the fate of these compounds in vivo and in vitro. nih.gov Deuterated ecgonine methyl ester (often as ecgonine methyl ester-d3) is indispensable in these studies, where it functions as an ideal internal standard for quantitative analysis using methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.orgoup.com

When studying the metabolism of a parent compound like cocaine, researchers track the formation and subsequent breakdown of its various metabolites, including benzoylecgonine (BZE) and ecgonine methyl ester (EME). oup.com EME is formed through the enzymatic hydrolysis of the benzoyl ester group of cocaine. oup.comscielo.br It can then be further metabolized via hydrolysis to ecgonine. oup.comnih.gov

In a typical research application, a known quantity of deuterated ecgonine methyl ester is added to a biological sample (e.g., plasma or urine) at the beginning of the extraction process. nih.gov Because the deuterated standard is chemically identical to the native analyte, it experiences similar extraction efficiencies and ionization effects during analysis. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This distinction allows for the correction of analytical variability, ensuring that the final calculated concentration of the non-labeled, endogenous EME is highly accurate. nih.gov By quantifying the concentrations of EME and other metabolites like BZE and ecgonine over time, scientists can construct a detailed map of the metabolic cascade, determine the relative importance of different pathways, and investigate how factors like dose and route of administration impact metabolic profiles. oup.comjohnshopkins.edu

The table below illustrates the mass difference utilized in mass spectrometry to distinguish between the native compound and its deuterated internal standard, which is the basis for its utility in metabolic studies.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Common Deuterated Form | Typical Mass Difference (Da) | Analytical Application |

|---|---|---|---|---|---|

| Ecgonine Methyl Ester (EME) | C₁₀H₁₇NO₃ | 199.121 | N/A | N/A | Target Analyte |

| Deuterated Ecgonine Methyl Ester | C₁₀H₁₄D₃NO₃ | 202.140 | Ecgonine methyl ester-d3 | +3 | Internal Standard for Quantification nih.govoup.com |

Elucidating Enzymatic Activities Relevant to Ecgonine Methyl Ester Transformation

Deuterated ecgonine methyl ester is a pivotal tool for studying the specific enzymes responsible for the transformation of tropane alkaloids. The hydrolysis of cocaine to EME is known to be mediated by esterases, particularly plasma cholinesterases and hepatic esterases. scielo.brresearchgate.net Investigating the kinetics and characteristics of these enzymes is crucial for understanding the variability in drug metabolism between individuals.

In vitro studies are often conducted using biological matrices like human plasma, serum, or liver microsome preparations, which contain the enzymes of interest. researchgate.net In these experiments, a substrate such as cocaine is introduced into the system, and the enzymatic reaction is allowed to proceed over a set time course. To accurately measure the rate of EME formation, samples are taken at various time points, the reaction is stopped, and deuterated EME is added as an internal standard before analysis by LC-MS or GC-MS. oup.com

The use of the stable isotope-labeled standard enables precise quantification of the EME produced at each time point. This data is then used to calculate key enzymatic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Such studies have confirmed that both liver and serum enzymes actively produce EME from cocaine and can also act on related compounds. researchgate.net This research helps to characterize the specific roles of different esterases and identify potential drug-drug interactions or genetic factors that might alter metabolic rates.

The following table provides a hypothetical data set from an in vitro enzyme kinetic study, demonstrating how the concentration of EME, measured against a deuterated internal standard, changes over time.

| Time (minutes) | Substrate Concentration (μM) | EME Formed (ng/mL) (Quantified using EME-d3) | Calculated Reaction Velocity (pmol/min/mg protein) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 5 | 100 | 12.5 | 12.56 |

| 10 | 100 | 24.8 | 12.46 |

| 20 | 100 | 49.9 | 12.53 |

| 30 | 100 | 75.2 | 12.59 |

Emerging Research Directions and Methodological Advancements for Ecgonine 2 D Methyl Ester

Novel Synthetic Approaches for Enantiomerically Pure Deuterated Ecgonine (B8798807) Methyl Ester

The synthesis of enantiomerically pure deuterated ecgonine methyl ester is crucial for its use as an internal standard in quantitative analysis and for metabolic studies. Research has outlined methods for producing deuterated analogs of cocaine and its metabolites, which can be adapted for the specific synthesis of Ecgonine-2-d methyl ester. One documented approach involves the synthesis of ecgonine (1,1,1-²H₃)methyl ester, where the deuterium (B1214612) labels are on the methyl group of the ester. nih.gov

Key synthetic strategies often begin with a suitable precursor, such as 2-Carbomethoxytropinone (2-CMT). The reduction of 2-CMT is a critical step in forming the ecgonine methyl ester structure. musechem.com To achieve enantiomeric purity, stereospecific synthesis methods are employed. For instance, processes have been developed for the stereospecific total synthesis of cocaine isomers, which proceed through an ecgonine methyl ester intermediate. synmr.in The principles of these syntheses, which control the stereochemistry at the chiral centers, are fundamental.

To introduce deuterium at the C-2 position specifically, a synthetic route would need to be designed that allows for the stereoselective introduction of a deuterium atom. This could potentially be achieved through methods such as the reduction of a suitable precursor with a deuterated reducing agent. The choice of reagents and reaction conditions is critical to ensure both high enantiomeric excess and precise placement of the deuterium label.

Integration of Advanced Hyphenated Analytical Platforms for Enhanced Detection and Quantification

The accurate detection and quantification of this compound, primarily in its role as an internal standard for its non-deuterated counterpart, rely on the use of advanced hyphenated analytical techniques. These platforms combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a foundational technique for the analysis of cocaine and its metabolites. Methods have been developed that utilize deuterated internal standards, including ecgonine methyl ester-d3, for accurate quantification in biological matrices like urine and blood. clearsynth.comnih.govsigmaaldrich.com These methods often require a derivatization step to increase the volatility of the analytes for gas chromatography. clearsynth.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now a predominant technique, offering high sensitivity and specificity without the need for derivatization. oup.com Numerous validated LC-MS/MS methods exist for the simultaneous determination of cocaine and its metabolites from various biological samples, including plasma, urine, and meconium. nih.govmusechem.comsynmr.insymeres.com These methods frequently employ deuterated internal standards like ecgonine methyl ester-d3 to correct for matrix effects and variations in sample processing. nih.govsymeres.com The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. musechem.comsynmr.insymeres.com

Recent advancements include the coupling of on-line sample extraction with rapid chromatography and high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) systems. This approach significantly reduces sample preparation time while maintaining high sensitivity and accuracy. nih.gov

Below is a table summarizing the performance characteristics of a typical LC-MS/MS method for the analysis of ecgonine methyl ester (EME).

| Parameter | Value | Reference |

| Linearity Range | 5-1000 ng/mL | synmr.in |

| Limit of Detection | 2.8 - 4.4 ng/mL | synmr.in |

| Inter-day Precision (%CV) | < 13.0% | symeres.com |

| Accuracy | Better than 13.0% | symeres.com |

| Recovery | > 85% | symeres.com |

This table is representative of typical performance and may vary between specific methods and laboratories.

Sophisticated Computational Modeling for Deeper Mechanistic Understanding of Molecular Interactions

While direct computational studies on this compound are not extensively documented, a wealth of research on the computational modeling of cocaine and its structurally similar metabolites provides a strong framework for understanding its molecular interactions. These sophisticated computational techniques offer profound insights into the behavior of these molecules at an atomic level.

Molecular Dynamics (MD) simulations are a powerful tool used to study the binding of cocaine and its analogs to biological targets. For instance, MD simulations have been employed to investigate the binding of cocaine with enzymes responsible for its metabolism, such as human butyrylcholinesterase (BChE) and cocaine esterase (CocE). synmr.insymeres.comcerilliant.com These studies elucidate the binding modes, calculate binding free energies, and reveal the dynamic interactions between the ligand and the protein's active site. Such simulations could be applied to this compound to understand how the isotopic substitution at the C-2 position might influence its binding affinity and orientation within an enzyme's active site.

Molecular docking is another computational method used to predict the preferred orientation of a molecule when bound to a target. It is often used as a starting point for more computationally intensive MD simulations. simsonpharma.com

Quantum chemical calculations , such as Density Functional Theory (DFT) , are used to investigate the electronic properties of molecules. DFT can be used to calculate molecular orbital energies (e.g., HOMO and LUMO), atomic charges, and geometric parameters. simsonpharma.comsigmaaldrich.com These calculations can provide a fundamental understanding of a molecule's reactivity and stability. simsonpharma.com For this compound, DFT could be used to explore how the presence of a deuterium atom at the C-2 position affects the molecule's electronic structure and reactivity compared to its non-deuterated counterpart.

The table below outlines the types of insights that can be gained from various computational modeling techniques applicable to this compound.

| Computational Technique | Potential Insights for this compound |

| Molecular Dynamics (MD) | Binding affinity and dynamics with enzymes/receptors. |

| Conformational changes upon binding. | |

| Free energy profiles of binding. | |

| Molecular Docking | Prediction of preferred binding poses. |

| Identification of key interacting residues. | |

| Density Functional Theory (DFT) | Electronic structure and reactivity. |

| Effect of isotopic labeling on bond strength and vibrational frequencies. | |

| Mechanistic details of chemical reactions. |

Expansion of Isotopic Applications in Chemical and Biochemical Research Beyond Analytical Standards

While the primary application of deuterated compounds like this compound is as internal standards in quantitative mass spectrometry, the utility of isotopic labeling extends far beyond this role. cerilliant.com The unique properties of stable isotopes open up a wide range of applications in both chemical and biochemical research.

Mechanistic and Kinetic Studies: The replacement of a hydrogen atom with a deuterium atom can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be a powerful tool for elucidating the mechanisms of chemical reactions and enzymatic catalysis. symeres.com By strategically placing a deuterium label at the C-2 position of ecgonine methyl ester, researchers could investigate the rate-determining steps in its metabolic pathways.